molecular formula C11H11N3O3S B5867330 3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5867330
M. Wt: 265.29 g/mol
InChI Key: PIGKMBVVPXHGBM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with two methoxy groups at the 3 and 5 positions and a 1,3,4-thiadiazole ring attached to the nitrogen atom of the amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Future Directions

The future research directions for “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and detailed study of their mechanisms of action. Additionally, more research could be done to optimize their synthesis and understand their chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Corresponding substituted benzamides.

Properties

IUPAC Name

3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-16-8-3-7(4-9(5-8)17-2)10(15)13-11-14-12-6-18-11/h3-6H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGKMBVVPXHGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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